Chroman-5-carboxylic acid
Description
Significance of Chroman Scaffolds in Drug Discovery and Medicinal Chemistry
The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry. Current time information in Bangalore, IN.hznu.edu.cnnih.gov This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. Current time information in Bangalore, IN. The versatility of the chroman ring system allows for the synthesis of a vast library of derivatives with diverse biological functions, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties. hznu.edu.cnrjptonline.orgresearchgate.net
The structural rigidity of the chroman nucleus, combined with the potential for stereogenic centers, provides a unique three-dimensional architecture that can be tailored for specific receptor interactions. nih.gov The oxygen-containing heterocyclic ring can participate in hydrogen bonding, a crucial interaction in many biological systems. rjptonline.org Furthermore, the aromatic portion of the molecule allows for various substitution patterns, enabling the fine-tuning of electronic and lipophilic properties to optimize pharmacokinetic and pharmacodynamic profiles. rjptonline.org
The incorporation of a carboxylic acid group, as seen in chroman carboxylic acids, introduces a key functional group that can act as a pharmacophore, engaging in ionic interactions with biological targets or improving the water solubility of the molecule. This has led to the exploration of chroman carboxylic acid derivatives in various therapeutic areas. For instance, derivatives of chroman-3-carboxylic acid have been investigated for the treatment of diabetes and lipid disorders. guidechem.com
Historical Context of Chroman Derivatives in Pharmacologically Active Compounds
The journey of chroman derivatives in pharmacology is rooted in the study of natural products. Many naturally occurring compounds, including flavonoids, isoflavonoids, and tocopherols (B72186) (Vitamin E), contain the chroman core structure. rjptonline.org These natural products have long been recognized for their health benefits, which spurred scientific interest in the underlying chemical structures responsible for their biological activity.
One of the earliest examples of a chromone (B188151) derivative (a related oxidized form of chroman) used in clinical practice is Khellin. hznu.edu.cn Extracted from the plant Ammi visnaga, Khellin has been used for centuries for its medicinal properties. hznu.edu.cn The discovery and development of such natural products laid the groundwork for the synthetic exploration of the chroman scaffold.
While specific research on Chroman-5-carboxylic acid is limited, its derivatives have appeared in modern medicinal chemistry research. For example, a patent describes the synthesis of this compound derivatives as intermediates for 2-aza-bicyclo[2.2.1]heptane derivatives, highlighting its utility as a building block in the synthesis of more complex molecules. google.com Another patent discloses the preparation of 8-fluoro-3-nitro-2H-chromen-5-carboxylic acid amide as an intermediate for compounds aimed at treating central nervous system disorders. google.com Furthermore, a derivative, 7-methoxy-4-oxo-chroman-5-carboxylic acid methyl ester, was isolated from the fungus Epicoccum purpurascens. koreascience.krptfarm.pl These instances, though not focused on the parent compound itself, underscore the relevance of the this compound framework in the broader context of drug discovery and natural product chemistry.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 209256-64-4 | bldpharm.comchemicalbook.com |
| Molecular Formula | C10H10O3 | bldpharm.comchemicalbook.com |
| Molecular Weight | 178.18 g/mol | bldpharm.comchemicalbook.com |
| IUPAC Name | 3,4-dihydro-2H-chromene-5-carboxylic acid | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1,3,5H,2,4,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHXEALVTBUNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Chroman 5 Carboxylic Acid and Its Analogues
Classical Synthetic Approaches for Chroman Carboxylic Acids
Traditional methods for constructing the chroman framework have long been the bedrock of synthetic organic chemistry. These approaches often involve multi-step sequences that leverage fundamental organic reactions.
Intramolecular condensation reactions are a cornerstone for forming the heterocyclic ring of chromans. These reactions typically involve a starting material that contains two reactive functional groups positioned to facilitate ring closure.
A prominent example is the intramolecular aldol (B89426) condensation. In this process, a molecule containing two carbonyl groups, such as a dialdehyde, can undergo self-condensation where the enolate of one carbonyl group attacks the other, leading to the formation of a cyclic product. youtube.com Another key strategy is the tandem oxa-Michael addition/cyclization. For instance, 4-chromanones can be prepared through the Michael addition of phenols to α,β-unsaturated nitriles like acrylonitrile, followed by an intramolecular cyclization (Houbene-Hoesch reaction) of the resulting 3-aryloxypropanenitriles. researchgate.net This two-step process first generates the ether linkage and the carbon chain, which then cyclizes and hydrolyzes under acidic conditions to yield the chromanone ring. researchgate.net
Rearrangement reactions provide elegant pathways to the chroman skeleton, often from readily available precursors. These reactions rearrange the atomic connectivity of a molecule to form the desired heterocyclic structure.
Claisen Rearrangement: The Claisen rearrangement of allyl phenyl ethers is a powerful tool. When an allyl phenyl ether with a nearby enone substituent is heated, it can undergo a domino sequence starting with a Claisen rearrangement, followed by a 6-endo-trig cyclization (oxa-Michael addition) to furnish functionalized chroman-4-ones. thieme-connect.com
Photo-Fries Rearrangement: A photochemical approach involves the photo-Fries rearrangement of aryl 3-methyl-2-butenoate esters. Under basic catalysis, this reaction proceeds via a sequential photo-Fries rearrangement and an intramolecular oxa-Michael addition, yielding chroman-4-one derivatives in a one-pot reaction. researchgate.net
Spirodienone Rearrangement: Lewis acid-promoted 1,2-shift rearrangement of spirodienones, which can be generated by the anodic oxidation of phenol (B47542) derivatives, provides a direct route to chroman derivatives. oup.comoup.com The direction of this rearrangement is controlled by both the steric and electronic properties of the substituents on the aromatic ring. oup.com For example, electron-withdrawing groups like trifluoromethyl can direct the rearrangement differently than bulky alkyl groups. oup.com
Table 1: Rearrangement Reactions for Chroman Synthesis
| Rearrangement Type | Starting Material | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Domino Claisen Rearrangement–Oxa-Michael Addition | Allyl phenyl ethers with enone substituent | Microwave irradiation, N,N-dimethyl aniline | Functionalized chroman-4-ones | thieme-connect.com |
| Photo-Fries Rearrangement | Aryl 3-methyl-2-butenoate esters | Photochemical irradiation, basic catalysis | Chroman-4-one derivatives | researchgate.net |
| Spirodienone 1,2-Shift Rearrangement | Spirodienones (from phenol oxidation) | Lewis acid (e.g., BF3·OEt2) | Chroman derivatives | oup.comoup.com |
The formation of the chroman ring is often accomplished through cyclization reactions that depend on specific catalysts or reagents to proceed efficiently.
Metal-Catalyzed Cyclizations: Palladium and copper catalysts are frequently used to facilitate intramolecular C-O bond formation. aalto.fi For example, 2-aryl-substituted chromans can be prepared from aryl bromides via a palladium-catalyzed asymmetric allylic etherification. aalto.fi Another approach involves a Heck coupling of allylic alcohols and 2-iodophenols, followed by reduction and a Mitsunobu cyclization to give 2-substituted chromans. organic-chemistry.org
Acid-Catalyzed Annulations: Various acids can catalyze the annulation reactions to form chromans. Triflimide has been shown to be an effective catalyst for the annulation of o-hydroxy benzylic alcohols with alkenes to produce a range of chromane (B1220400) derivatives. chemrxiv.org Ytterbium triflate (Yb(OTf)3) catalyzes the annulation of phenols with 5-alkylidene Meldrum's acids, enabling the synthesis of 2,2-disubstituted 4-chromanones. researchgate.net
Other Cyclization Strategies: The Prins cyclization, a reaction between an aldehyde and an alkene, can be used to synthesize chromans enantioselectively when catalyzed by a combination of hydrogen chloride and a chiral dual-hydrogen-bond donor. organic-chemistry.org Additionally, a [3+3] cyclization of 1,3-bis(silyloxy)dienes with 1,3-dielectrophiles provides a route to functionalized chromans. researchgate.net
Decarboxylative reactions have emerged as a powerful strategy where a carboxylic acid group is used to activate a molecule towards a specific reaction before being removed as carbon dioxide. This approach is particularly useful in Michael additions.
The decarboxylative Michael reaction can be realized by activating the Michael donor through decarboxylation, often using precursors like malonic acid half-thioesters (MAHT). nih.govmdpi.com Alternatively, the Michael acceptor can be activated by introducing a carboxylic acid group, which enhances its electrophilicity. nih.gov This group is then readily removed via decarboxylation of the Michael adduct. nih.gov
A "doubly decarboxylative" strategy has been developed where both the nucleophile and the electrophile (e.g., coumarin-3-carboxylic acid or chromone-3-carboxylic acid) undergo decarboxylation during the reaction sequence. mdpi.comrsc.orgresearchgate.net This method allows for the synthesis of 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones under mild, base-catalyzed conditions. mdpi.comnih.gov A visible-light-driven, photoredox-catalyzed version, known as the doubly decarboxylative Giese reaction, has also been reported, using N-(acyloxy)phthalimides as precursors for alkyl radicals. rsc.org
Table 2: Decarboxylative Strategies for Chromanone Synthesis
| Strategy | Reactants | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Decarboxylative Michael Reaction (Acceptor Activated) | α-substituted azlactones and chromone-3-carboxylic acids | Carboxylic acid activates the Michael acceptor and is later removed. | Chromanones with an azlactone moiety | nih.gov |
| Doubly Decarboxylative Michael Addition | Pyridylacetic acids and coumarin (B35378)/chromone-3-carboxylic acids | Brønsted base catalysis; both reactants undergo decarboxylation. | (Pyridylmethyl)chromanones | mdpi.comresearchgate.netnih.gov |
| Doubly Decarboxylative Giese Reaction | Coumarin/chromone-3-carboxylic acids and N-(acyloxy)phthalimides | Visible-light, photoredox catalyst; radical-based reaction. | 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones | rsc.org |
Modern and Sustainable Synthetic Methodologies
In response to the growing need for environmentally friendly and efficient chemical processes, modern synthetic methods have been developed. These often involve alternative energy sources or catalytic systems to reduce waste and reaction times.
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.gov
This technology has been successfully applied to the synthesis of chroman derivatives. For example, the domino Claisen rearrangement–oxa-Michael addition sequence to form chroman-4-ones can be efficiently promoted by microwave heating, overcoming issues of reproducibility and long reaction times associated with conventional methods. thieme-connect.com Microwave-assisted protocols have also been developed for aldol condensations to produce chroman-4-ones and for the synthesis of pyrazoline-based coumarin derivatives, demonstrating significantly higher yields in minutes compared to hours under reflux. acs.orgchemsociety.org.ng Furthermore, a novel microwave-assisted approach for synthesizing chromenes and coumarins utilizes a manganese(II) or cobalt(II) catalyzed alcohol dehydrogenative reaction, highlighting the versatility of this energy source in modern synthesis. benthamdirect.comeurekaselect.com
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage | Reference |
|---|---|---|---|---|
| Synthesis of pyrazoline-based coumarins | Several hours (reflux) | 1–3 minutes | Drastically reduced reaction time, higher yields | chemsociety.org.ng |
| Synthesis of 1,2,4-triazole (B32235) derivatives | 290 minutes | 10–25 minutes | Reduced time, higher yield (97% vs 78%) | nih.gov |
| Domino Claisen rearrangement–cyclization | Long reaction times, reproducibility issues | 1 hour | Improved reproducibility, shorter time | thieme-connect.com |
Compound List
Organocatalytic and Metal-Catalyzed Processes
The synthesis of the chroman framework has been effectively achieved through various catalytic methods, with organocatalysis and metal-catalysis being prominent strategies. These approaches offer high efficiency and selectivity in constructing the chroman ring system.
Organocatalytic methods have emerged as a powerful tool for the asymmetric synthesis of chroman derivatives. For instance, highly enantioselective and diastereoselective synthesis of functionalized chromanes can be achieved through a domino Michael/hemiacetalization reaction. nih.gov This reaction, catalyzed by modularly designed organocatalysts, can produce chromane derivatives in high yields (up to 97%) and with excellent stereoselectivities (up to 99% ee). nih.gov Similarly, organocatalytic multicomponent cascade reactions have been employed for the enantioselective preparation of pharmacologically interesting chroman-fused spirooxindoles. rsc.orgnih.gov Chiral phosphoric acid has also been utilized as a catalyst in asymmetric [2 + 4] cycloadditions to synthesize indole-containing chroman derivatives with high yields and stereoselectivities. mdpi.com Furthermore, tertiary amino-urea catalysts have been successful in organocatalytic formal [4 + 2] cycloaddition/annulation cascades to construct chromans with multiple stereogenic centers. rsc.org
Metal-catalyzed reactions also play a crucial role in the synthesis of chroman structures. Palladium-catalyzed processes, such as the Wacker-type cyclization of 2-allylphenols, have been developed for the enantioselective synthesis of chromans. clockss.org Nickel-catalyzed asymmetric synthesis has been reported to produce chiral chromans with quaternary allylic siloxanes in excellent yields and enantioselectivities. chemrxiv.org Additionally, metal-free, visible-light-driven photocatalytic radical-initiated cascade cyclizations have been developed as a green and powerful strategy for synthesizing functionalized chroman-4-ones. frontiersin.orgfrontiersin.org
Table 1: Comparison of Catalytic Methods for Chroman Synthesis
| Catalytic Method | Catalyst Type | Key Reaction Type | Advantages |
| Organocatalysis | Modularly Designed Organocatalysts | Domino Michael/Hemiacetalization | High yields and stereoselectivities nih.gov |
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric [2+4] Cycloaddition | High yields and stereoselectivities mdpi.com |
| Organocatalysis | Tertiary Amino-Urea | Formal [4+2] Cycloaddition | High yields and stereoselectivities rsc.org |
| Metal-Catalysis | Palladium | Wacker-type Cyclization | Enantioselective synthesis clockss.org |
| Metal-Catalysis | Nickel | Asymmetric Hydrosilylation | Excellent yields and enantioselectivities chemrxiv.org |
| Photocatalysis | Metal-Free, Visible-Light | Radical Cascade Cyclization | Green, mild conditions frontiersin.orgfrontiersin.org |
Green Chemistry Approaches in Chroman-5-carboxylic Acid Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of chroman derivatives to minimize waste and the use of hazardous substances. univpancasila.ac.ideurekaselect.com
Key green chemistry strategies for chroman synthesis include:
Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions. researchgate.net
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields in the synthesis of chromene derivatives. researchgate.net
Use of green solvents: Water and other environmentally friendly solvents are being explored as alternatives to traditional volatile organic compounds. researchgate.net
Catalyst-free reactions: Developing reactions that proceed efficiently without the need for a catalyst is a key goal of green chemistry. researchgate.net
Visible-light-induced reactions: Photocatalytic methods that utilize visible light as an energy source offer a sustainable approach to chroman synthesis. frontiersin.orgrsc.org
For example, a highly efficient and straightforward approach for the synthesis of sulfone-functionalized chroman-4-ones and chromans has been developed using a visible-light-induced cascade radical cyclization under transition-metal-free conditions. rsc.org This photoinduced reaction proceeds under simple and mild conditions without the need for an external photocatalyst. rsc.org
Stereoselective Synthesis of Chiral Chroman Carboxylic Acid Enantiomers
The synthesis of enantiomerically pure chiral chroman carboxylic acids is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several stereoselective synthetic strategies have been developed to access these valuable compounds.
Asymmetric organocatalysis has proven to be a particularly effective method for the stereoselective synthesis of chromanes. nih.gov For instance, the use of chiral organocatalysts in domino reactions can lead to the formation of functionalized chromanes with high diastereo- and enantioselectivity. nih.gov
Enzymatic resolutions and biocatalytic methods also offer a powerful approach for obtaining chiral chroman precursors. researchgate.net For example, the lipase-catalyzed resolution of racemic chroman derivatives can provide access to enantiomerically enriched building blocks. Furthermore, the asymmetric synthesis of specific stereoisomers of chroman derivatives has been achieved through multi-step sequences involving key stereoselective transformations. researchgate.net
A notable example is the synthesis of (S)-(-)-Chroman-2-carboxylic acid, a precursor for Vitamin E, which has been achieved through asymmetric synthesis. acs.org The resolution of racemic mixtures of chroman carboxylic acids using chiral amines is another common strategy to obtain the desired enantiomers. researchgate.net
Derivatization Strategies for this compound
The carboxylic acid functionality at the C-5 position of the chroman ring serves as a versatile handle for further chemical modifications. Derivatization at this position, as well as at other positions on the chroman ring, allows for the generation of a diverse library of analogs with potentially enhanced or novel biological activities.
Esterification and Amidation Reactions
The carboxylic acid group of this compound can be readily converted into esters and amides through standard coupling reactions.
Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for preparing chroman esters. masterorganicchemistry.com For instance, methyl 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylate has been synthesized from the corresponding carboxylic acid. nih.gov
Amidation: Amidation reactions are crucial for creating peptide-like linkages and introducing new functionalities. Carboxylic acids can be activated using various coupling reagents, such as 1,1'-carbonyldiimidazole, followed by reaction with an amine to form the corresponding amide. uoa.grbeilstein-journals.org This strategy has been used to synthesize a series of chroman carboxamide analogs. researchgate.net A variety of coupling reagents and conditions have been developed to facilitate efficient amidation. beilstein-journals.org
Introduction of Diverse Functional Groups at Chroman Positions
The chroman ring itself can be functionalized at various positions to modulate the properties of the molecule. Methods for the selective introduction of functional groups onto preformed aromatic rings are of significant importance. organic-chemistry.org
Functionalization can be achieved through electrophilic aromatic substitution reactions, such as halogenation or nitration, or through directed metallation-substitution sequences. For example, the practical synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, a key intermediate for several potent 5-HT4 receptor agonists, involves the introduction of a chlorine atom onto the aromatic ring. tandfonline.com The functionalization of the chroman ring can also be achieved through ring-closing metathesis reactions. acs.org
Development of Hybrid Analogues Containing this compound Moieties
Hybrid molecules, which combine two or more pharmacophoric units, represent a promising strategy in drug discovery to develop compounds with dual or synergistic activities. The this compound moiety has been incorporated into various hybrid structures.
For example, hybrid compounds have been synthesized by linking the chroman scaffold to other biologically active moieties, such as lidocaine (B1675312) analogs, to create bifunctional agents. uoa.gr Another approach involves the synthesis of hybrid analogs where the chroman core is fused with other heterocyclic systems, such as pyrimidines, to generate novel chemical entities with potential antimycobacterial and anticancer activities. researchgate.net The Biginelli reaction, a multicomponent reaction, has been utilized for the synthesis of such hybrid analogs. researchgate.net The design and synthesis of hybrid compounds containing coumarin, a related benzopyrone structure, have also been extensively explored. rsc.org
Biological Activities and Pharmacological Potential of Chroman 5 Carboxylic Acid Derivatives
Anti-Inflammatory Activities
Chronic inflammation is a key pathological feature of numerous diseases, making the development of effective anti-inflammatory agents a critical area of research. Derivatives of chroman-5-carboxylic acid have been investigated for their potential to modulate inflammatory pathways.
Modulation of Inflammatory Kinases (e.g., TBK1, IKKε)
The non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), are crucial mediators in the innate immune response and have been implicated in inflammatory diseases. While specific studies on the direct inhibitory effects of this compound derivatives on TBK1 and IKKε are limited, research on related chromene structures provides valuable insights. For instance, amlexanox, a chromene derivative, is a known inhibitor of TBK1 and IKKε. nih.gov This suggests that the broader chroman/chromene scaffold has the potential to be tailored to target these inflammatory kinases. However, dedicated research is required to explore and validate the activity of specific this compound derivatives against TBK1 and IKKε.
Inhibition of Pro-inflammatory Mediators (e.g., NO production)
Nitric oxide (NO) is a critical signaling molecule in the inflammatory process. Overproduction of NO by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Certain chroman derivatives have demonstrated the ability to inhibit NO production. A study on 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide revealed its capacity to inhibit lipopolysaccharide (LPS)-induced NO production in macrophages. nih.gov This compound was found to down-regulate the expression of iNOS at the transcriptional level. nih.gov While this compound is a derivative of chroman-2-carboxylic acid, its activity highlights the potential of the chroman ring system, including the this compound scaffold, to serve as a template for the development of potent inhibitors of pro-inflammatory mediators.
Anticancer and Cytotoxic Effects
The search for novel and effective anticancer agents is a continuous endeavor in pharmaceutical research. Chroman-based compounds have shown considerable promise in this area, exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms.
Antiproliferative Activity in Various Cancer Cell Lines
A number of studies have demonstrated the antiproliferative activity of chroman and chromanone derivatives against a range of human cancer cell lines. While specific data for this compound is not extensively available, the broader class of compounds provides compelling evidence of their anticancer potential. For example, a series of spiro[chroman-2,4'-piperidin]-4-one derivatives showed potent cytotoxicity against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines, with IC50 values in the low micromolar range. researchgate.net Similarly, flavanone/chromanone derivatives have been reported to inhibit the proliferation of several colon cancer cell lines. nih.gov
The following table summarizes the antiproliferative activity of various chroman and chromene derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro[chroman-2,4'-piperidin]-4-one derivative | MCF-7 (Breast) | 0.31 - 5.62 | researchgate.net |
| Spiro[chroman-2,4'-piperidin]-4-one derivative | A2780 (Ovarian) | 0.31 - 5.62 | researchgate.net |
| Spiro[chroman-2,4'-piperidin]-4-one derivative | HT-29 (Colorectal) | 0.31 - 5.62 | researchgate.net |
| Flavanone/Chromanone derivative | Colon Cancer Cell Lines | 8 - 30 | nih.gov |
| Dihydropyrano [2,3-g] chromene derivative | K562 (Leukemia) | 102 - 370 | nih.gov |
| 6-methyl-3-nitro-4H-chromene-2-amine derivative | HeLa (Cervical) | 9 ± 0.73 | orientjchem.org |
| 6-methyl-3-nitro-4H-chromene-2-amine derivative | A549 (Lung) | 4 ± 0.35 | orientjchem.org |
| 6-methyl-3-nitro-4H-chromene-2-amine derivative | Hep2 (Laryngeal) | 0.75 ± 0.06 | orientjchem.org |
Mechanisms of Cancer Cell Growth Inhibition (e.g., Apoptosis, Autophagy)
The anticancer effects of chroman derivatives are often mediated through the induction of programmed cell death pathways, such as apoptosis and autophagy. Several studies have elucidated these mechanisms. For instance, a novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives was found to induce early apoptosis in MCF-7 cells. researchgate.net Another study on dihydropyrano [2,3-g] chromene derivatives demonstrated their ability to induce apoptosis in K562 leukemia cells. nih.gov Furthermore, certain 9-Hydroxy-1H-Benzo[f]chromene derivatives have been shown to induce both cell cycle arrest and apoptosis in cancer cells. mdpi.com These findings suggest that chroman-based structures, including potentially those derived from this compound, can interfere with key cellular processes to inhibit cancer cell proliferation.
Fatty Acid Synthase (FAS) Inhibition
Fatty Acid Synthase (FAS) is a key enzyme in the de novo biosynthesis of fatty acids and is overexpressed in many types of cancer cells. Inhibition of FAS has emerged as a promising strategy for cancer therapy. nih.govnih.gov While the potential of various natural and synthetic compounds as FAS inhibitors has been explored, there is currently a lack of specific research data on the inhibition of FAS by this compound or its direct derivatives in the scientific literature. Future studies are warranted to investigate whether this particular class of chroman derivatives can target this important metabolic enzyme in cancer cells.
Antiviral Activities
Inhibition of Viral RNA Polymerases (e.g., Hepatitis Virus)
Derivatives of chroman have been investigated for their potential to inhibit viral replication, including that of the Hepatitis C virus (HCV). The mechanism of action for some antiviral compounds involves targeting the virus's RNA-dependent RNA polymerase (NS5B), an essential enzyme for viral genome replication. unc.eduresearchgate.net Research into synthetic compounds has identified molecules that demonstrate potent anti-HCV activity. For instance, the endoperoxide compounds N-89 and its derivative N-251 have been shown to completely inhibit HCV-RNA replication at concentrations below 5 µM in cell-based assays. nih.gov Studies aiming to understand the mechanism of resistance to these compounds have identified that mutations in the HCV NS5B protein, such as the M414I mutation, can contribute to resistance. nih.gov While these specific compounds are not chroman-5-carboxylic acids, their activity highlights the potential for synthetic molecules to inhibit HCV replication by targeting its polymerase. The development of direct-acting antivirals (DAAs) targeting viral proteins like NS5B has been a cornerstone of modern HCV therapy. nih.gov The study of how these inhibitors interact with the polymerase and how resistance emerges provides a framework for developing new antiviral agents based on various chemical scaffolds. nih.govnih.gov
Anti-HIV Potential
The chroman scaffold is a key structural feature in various compounds exhibiting anti-HIV activity. nih.govsemanticscholar.org Natural products and their synthetic derivatives have been a significant source of new antiviral leads. For example, (+)-calanolide A, a coumarin-based natural product which contains a chroman core, has been identified as a potential anti-HIV agent. nih.gov Coumarin (B35378) derivatives, which are structurally related to chromans, have been shown to inhibit multiple stages of the HIV replication cycle. nih.gov
Specific research on chroman aldehydes has demonstrated potent anti-HIV activity. One such aldehyde, isolated from Desmos dumosus, was found to inhibit 50% of HIV replication (IC₅₀) at a concentration of 0.022 µg/mL in H9 lymphocyte cells, showing a high therapeutic index of 489. nih.gov The synthesis and evaluation of related chroman aldehydes have confirmed that compounds bearing an acetyl group along with alkoxyl or hydroxyl groups can effectively inhibit HIV infectivity in HeLa37 cells. nih.gov This indicates that the chroman nucleus is a promising starting point for the development of novel anti-HIV agents. nih.gov
Neurological Activities
Antiepileptic Activity
Chroman derivatives have emerged as a promising class of compounds in the search for new antiepileptic drugs. nih.govnih.gov A series of synthesized chroman derivatives were evaluated for their anticonvulsant properties, with several compounds showing advanced antiepileptic activity compared to reference drugs in experimental models. nih.govnih.gov The evaluation of these compounds often involves pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure models. semanticscholar.org
In one study, a series of chroman derivatives (compounds 6a-q) were synthesized and tested. nih.gov Notably, compounds 6b, 6c, 6d, 6e, 6g, 6i, and 6l demonstrated significant antiepileptic activity. nih.govnih.gov Crucially, these active compounds did not exhibit neurotoxicity in the rotarod test, suggesting a favorable preliminary safety profile. nih.govnih.gov Another study focused on twenty new chroman anhydride (B1165640) derivatives (5a-t), with compound 5j showing the highest antiepileptic activity at a 30 mg/kg dose, surpassing the reference drugs. semanticscholar.org These findings underscore the potential of the chroman framework as a scaffold for developing novel antiepileptic agents with significant efficacy. semanticscholar.org
| Compound Series | Active Compounds | Key Findings | Reference |
|---|---|---|---|
| Chroman derivatives (6a-q) | 6b, 6c, 6d, 6e, 6g, 6i, 6l | Showed advanced antiepileptic activity compared to reference drugs. No neurotoxicity observed in the rotarod test. | nih.govnih.gov |
| Chroman anhydride derivatives (5a-t) | 5j | Demonstrated the highest antiepileptic activity at a 30 mg/kg dose. | semanticscholar.org |
Neuroprotective Effects
The chromone (B188151) scaffold, a close structural relative of the chroman ring system, has been extensively studied for its neuroprotective properties. nih.govedgccjournal.org Chromone derivatives have shown potential in the context of neurodegenerative diseases by acting on various biological targets. nih.gov These activities include the inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), as well as the modulation of Aβ aggregation. nih.gov
For instance, one study isolated isoflavones (a class of chromone derivatives) from Cudrania tricuspidata and evaluated their neuroprotective effects against cell death in human neuroblastoma SH-SY5Y cells. One compound demonstrated high potency with an EC₅₀ value of 0.5 μM. nih.gov Another study reported on a chromone derivative that exhibited remarkable neuroprotective effects in a rat model of depression by inhibiting the GSK3β/NF-κB/NLRP3 signaling pathway. nih.gov These findings suggest that the core structure shared by chromones and chromans is a valuable template for designing agents to combat neurodegenerative processes. edgccjournal.org
Modulation of Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT1B)
Derivatives of the chroman and structurally related coumarin families have been investigated as ligands for serotonin receptors, particularly the 5-HT₁A subtype, which is a key target in the treatment of anxiety and depression. mdpi.comnih.gov The 5-HT₁A receptor's activation helps regulate the release of serotonin and other neurotransmitters like dopamine. mdpi.com
Research has focused on synthesizing derivatives that bear an N-arylpiperazine moiety, a common feature in many 5-HT receptor ligands. nih.gov A series of 5- and 7-hydroxycoumarin derivatives were designed and synthesized, with several compounds showing antagonistic activity against the 5-HT₁A receptor. nih.gov For example, compounds 1a, 3a, 4a, 5a, and 5b from this series displayed the highest activity, with EC₅₀ values in the nanomolar range. nih.gov Another chroman derivative, S 20499, has been identified as a 5-HT₁A agonist. researchgate.net The affinity of these compounds is influenced by the substitution pattern on both the chroman/coumarin ring and the phenyl ring of the piperazine (B1678402) group. nih.gov This line of research demonstrates the potential to fine-tune the interaction of chroman-based molecules with specific serotonin receptor subtypes.
| Compound Series | Compound | Receptor Target | Activity | EC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| Arylpiperazinyl derivatives of hydroxycoumarin | 1a | 5-HT₁A | Antagonist | 29.4 ± 7.3 | nih.gov |
| 3a | 5-HT₁A | Antagonist | 39.4 ± 3.63 | nih.gov | |
| 4a | 5-HT₁A | Antagonist | 91.6 ± 13.3 | nih.gov | |
| 5a | 5-HT₁A | Antagonist | 30.5 ± 2.56 | nih.gov | |
| 5b | 5-HT₁A | Antagonist | 82 ± 13.4 | nih.gov | |
| Chroman derivative | S 20499 | 5-HT₁A | Agonist | Not Specified | researchgate.net |
Metabolic Regulation and Related Activities
Chroman carboxylic acid derivatives have been identified as promising agents for the management of metabolic disorders, including obesity and type II diabetes. Research, particularly highlighted in patent literature, points towards their potential to modulate key metabolic pathways.
Certain chroman carboxylic acid derivatives are expected to be effective in the treatment and control of obesity and related conditions such as hyperlipidemia and atherosclerosis. nih.gov The underlying mechanism is linked to the correction of insulin (B600854) resistance, a fundamental etiological factor in type II diabetes which is often associated with obesity. nih.gov An insulin-resistant state leads to impaired glucose utilization, which contributes to a spectrum of pathophysiologic conditions including dyslipidemia and obesity. nih.gov By addressing insulin sensitivity, these compounds may offer a therapeutic approach to managing obesity. nih.gov
A novel class of chroman carboxylic acid derivatives has demonstrated potent blood glucose-lowering effects and the potential for treating non-insulin dependent diabetes mellitus (NIDDM). nih.gov These compounds, which notably lack the thiazolidinedione (TZD) moiety common in other antidiabetic drugs, function by enhancing insulin sensitivity. nih.gov
In vitro studies using 3T3-L1 adipocytes, a standard cell line for studying adipocyte differentiation and glucose metabolism, have provided evidence for this mechanism. Differentiated 3T3-L1 adipocytes were treated with test compounds, and glucose transport activity was measured. The results indicated that the addition of a test chroman carboxylic acid derivative significantly increased glucose transport activity in the presence of insulin, demonstrating a clear enhancement of insulin sensitivity at a cellular level. nih.gov
Table 1: Effect of a Chroman Carboxylic Acid Derivative on Glucose Uptake
| Treatment Condition | Observed Effect | Reference |
|---|---|---|
| Test Compound (50 µM) + Insulin (100 nM) | Significantly increased glucose transport in 3T3-L1 adipocytes. | nih.gov |
| Test Compound (50 µM) alone | Increased glucose transport. | nih.gov |
| Insulin (100 nM) alone | Increased glucose transport. | nih.gov |
Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory responses. bohrium.comnih.gov Antagonizing its receptor is a key strategy for developing anti-inflammatory therapeutics. bohrium.comsemanticscholar.org Specific chroman carboxylic acid derivatives have been identified as highly potent and selective LTB4 receptor antagonists. bohrium.commdpi.com
One such compound, (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, was found to be a powerful and selective LTB4 antagonist. mdpi.com Further structure-activity relationship (SAR) studies on a series of 2-(7-chromanyl)benzoic acids led to the identification of compounds with optimal activity. bohrium.com These studies revealed that derivatives with electron-withdrawing groups on the benzoic acid ring and an unsubstituted C-3 benzyl (B1604629) group on the chromanol nucleus showed high potency. bohrium.com From this research, the compound CP-195543, a 5'-trifluoromethyl 3-benzyl chromanol, was selected for further development as a therapeutic agent. bohrium.com
Antimicrobial and Antifungal Properties
Chroman derivatives have demonstrated significant broad-spectrum antimicrobial and antifungal activities. google.comnih.gov A series of chroman carboxamide analogs, initially developed as antiepileptic agents, were evaluated for their antimicrobial potential against seven bacterial and two fungal strains. mdpi.comgoogle.com The majority of these compounds showed good to excellent activity. mdpi.comgoogle.com The minimum inhibitory concentration (MIC) values against gram-positive bacteria ranged from 25-100 μg/ml, while for gram-negative bacteria, the MIC values were between 12.5-100 μg/ml, indicating a higher potency against gram-negative strains. mdpi.comgoogle.com
Similarly, studies on chroman-4-one and homoisoflavonoid derivatives found that 13 out of 25 synthesized compounds exhibited antibacterial and antifungal activity, with MIC values generally ranging from 64 to 1024 μg/mL. nih.gov Certain chromenol derivatives functionalized with a 1H-1,2,4-triazole moiety also showed promising antifungal activity, with twelve of the fourteen tested compounds being more active than the reference drugs ketoconazole (B1673606) and bifonazole.
Table 2: Antimicrobial and Antifungal Activity of Selected Chroman Derivatives
| Compound Class | Microorganism Type | MIC Range (µg/mL) | Key Findings | Reference |
|---|---|---|---|---|
| Chroman Carboxamides | Gram-positive bacteria | 25-100 | Good to excellent activity observed. | mdpi.comgoogle.com |
| Chroman Carboxamides | Gram-negative bacteria | 12.5-100 | Showed higher potency compared to gram-positive bacteria. | mdpi.comgoogle.com |
| Chroman Carboxamides (Compounds 4a, 4b) | Fungi | 25 | Displayed the highest antifungal activity in the series. | mdpi.comgoogle.com |
| Chroman-4-ones | Bacteria and Fungi | 64-1024 | Moderate to good inhibitory effects observed. | nih.gov |
| Spiro[chroman-4,3″]oxindoles | Gram-positive bacteria (B. subtilus, S. epidermis) | 32 | Displayed higher activity than reference antibiotics amoxicillin (B794) and ampicillin. | |
| Chromenol Derivatives (Compound 3k) | Fungi | 22.1–184.2 (µM) | Exhibited the highest activity in the series, surpassing reference drugs. |
Antioxidant Properties
The chroman ring is a key feature of tocopherols (B72186) (Vitamin E), which are well-known natural antioxidants. Consequently, synthetic chroman derivatives, including those with a carboxylic acid group, have been extensively studied for their antioxidant potential. Chromanol-type compounds function as antioxidants by reducing oxygen-centered radicals.
A study of chroman carboxamide analogs evaluated their antioxidant capacity using 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and hydrogen peroxide radical scavenging assays. The majority of the tested compounds were found to be more active than the standard drug Trolox. Specifically, compound 5e showed the highest DPPH radical scavenging activity with 93.7% inhibition, while compound 5d was most effective in the hydrogen peroxide scavenging assay with 83.2% inhibition. The antioxidant activity of chromone and coumarin derivatives is strongly influenced by the nature and position of substituents on the aromatic ring.
Table 3: Radical Scavenging Activity of Chroman Carboxamide Analogs
| Compound | Assay | Activity (% Inhibition) | Comparison | Reference |
|---|---|---|---|---|
| Compound 5e | DPPH Radical Scavenging | 93.7% | Highest activity in the series. | |
| Compound 5d | Hydrogen Peroxide Scavenging | 83.2% | Highest activity in the series. | |
| Majority of Analogs | DPPH & H₂O₂ Scavenging | Potent Activity | More active than standard drug Trolox. |
Other Noteworthy Biological Activities
Beyond metabolic regulation and antimicrobial or antioxidant effects, this compound derivatives have shown potential in other significant therapeutic areas, notably as anti-inflammatory and anticancer agents.
Anti-inflammatory Activity: Several chroman derivatives have been synthesized and evaluated as potent anti-inflammatory agents. nih.gov One study focused on the inhibition of TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1), a key event in the inflammatory cascade. nih.gov In this research, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was identified as the most potent compound. nih.gov Another study on chromone derivatives incorporating amide groups found that compound 5-9 showed optimal inhibitory activity against the production of nitric oxide (NO) induced by lipopolysaccharide in RAW264.7 cells, with an EC50 value of 5.33 ± 0.57 μM, which was superior to the positive control, ibuprofen.
Anticancer Activity: The chroman scaffold is present in molecules with significant antiproliferative properties. bohrium.com A series of chroman carboxamide analogs demonstrated good to potent anticancer activity against the MCF-7 breast cancer cell line. The compounds 5k and 5l were the most potent in this series, with GI50 values (the concentration required for 50% inhibition of cell growth) of 40.9 μM and 41.1 μM, respectively. In another study, a series of chroman derivatives were designed to have dual anti-breast cancer and antiepileptic activities, with compound 6i showing promising anticancer effects toward the MCF-7 cell line with a GI50 of 34.7 µM. bohrium.com Furthermore, certain 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have been investigated for their antiproliferative potential, with one compound, 5e, showing the ability to induce apoptosis, arrest the cell cycle, and increase intracellular reactive oxygen species (ROS) levels, suggesting its potential as an antitumor agent.
Despite a comprehensive search of available scientific literature, no specific research detailing the angioprotective or antiallergic properties of this compound derivatives could be located. Studies on related chroman structures often focus on other isomers, such as chroman-2-carboxylic acid or chroman-6-carboxylic acid, and investigate different biological activities, including antioxidant, anticancer, and neuroprotective effects.
The inquiry into the biological activities and pharmacological potential of the specific this compound scaffold in the contexts of vascular protection and allergic response modulation did not yield any relevant findings. The scientific community has explored various derivatives of the broader chroman class for therapeutic applications; however, the angioprotective and antiallergic potential of derivatives with the carboxylic acid group at the 5-position of the chroman ring appears to be an uninvestigated area of research.
Therefore, this article cannot provide information on the "" with a focus on "Angioprotective Effects" and "Antiallergic Properties" as no data is available in the public domain.
Table of Compounds
Since no specific this compound derivatives with angioprotective or antiallergic activities were identified, a table of relevant compounds cannot be generated.
Mechanisms of Action at the Molecular and Cellular Level
Target Identification and Validation
The biological effects of chroman-5-carboxylic acid and its related structures are initiated by their direct interaction with specific molecular targets. These interactions range from the inhibition of key enzymes to the modulation of cell surface receptors and interference with protein-nucleic acid complexes.
Kinases
Derivatives of the closely related coumarin (B35378) and chromone (B188151) scaffolds, which share the benzopyranone core with chromans, have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. rsc.orgresearchgate.net This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. rsc.orgresearchgate.net
Certain thiazole-coumarin hybrids have demonstrated significant inhibitory activity against key kinases in this pathway. For instance, specific derivatives have been shown to inhibit PI3K and mTOR at sub-micromolar concentrations, effectively blocking the entire signaling cascade. rsc.org This inhibition is considered a promising strategy for anticancer agent development. rsc.org
| Compound Class | Target Kinase | Inhibitory Concentration (IC50) | Reference Compound | Reference IC50 |
|---|---|---|---|---|
| Thiazole-Coumarin Hybrid (6a) | PI3K | 0.131 µM | LY294002 | 0.038 µM |
| Thiazole-Coumarin Hybrid (2a) | PI3K | 0.174 µM | LY294002 | 0.038 µM |
| Thiazole-Coumarin Hybrid (6a) | mTOR | 0.719 µM | Rapamycin | 0.396 µM |
Fatty Acid Synthase (FASN)
While fatty acid synthase is a critical enzyme in lipogenesis and a recognized target in cancer metabolism, research specifically documenting the inhibition of FASN by this compound derivatives is not prominent in the available scientific literature.
Ubiquitin C-terminal hydrolase L1 (UCH-L1)
UCH-L1 is a deubiquitinating enzyme implicated in neurodegenerative diseases and the progression of certain cancers. nih.govmdpi.com Despite the development of inhibitors for UCH-L1 from various chemical classes, such as isatin (B1672199) oximes and fluoromethylketones, a direct inhibitory role for this compound derivatives against UCH-L1 has not been established in the reviewed literature. nih.govmdpi.com
Serotonin (B10506) Receptors
The chroman framework is a privileged structure for ligands targeting serotonin (5-HT) receptors. Various derivatives have shown high affinity and selectivity for different 5-HT receptor subtypes. For example, lactam-fused chroman derivatives have been evaluated for their dual affinity for the 5-HT1A receptor and the serotonin transporter. doi.org Similarly, other coumarin-based derivatives have demonstrated high affinity for both 5-HT1A and 5-HT2A receptors, with some acting as potent 5-HT1A antagonists. nih.govmdpi.com Further studies on 3-amino-chromanes identified selective ligands for 5-HT2B and 5-HT7 receptors with low nanomolar binding affinities. nih.gov
| Compound Class | Target Receptor | Binding Affinity (Ki) | Functional Activity (IC50) |
|---|---|---|---|
| 3-Amino-chromane (3g) | 5-HT2B | 3.5 nM | N/A |
| 3-Amino-chromane (4c) | 5-HT7 | 6.3 nM | N/A |
| 8-Acetyl-coumarin derivative (11) | 5-HT1A | N/A | 43 nM (Antagonist) |
| 5-Hydroxy-coumarin derivative (1j) | 5-HT2A | 79 nM | N/A |
| 5-Hydroxy-coumarin derivative (5i) | 5-HT2A | 51 nM | N/A |
G protein-coupled receptor 35 (GPR35)
GPR35 is an orphan receptor implicated in various physiological and pathological processes. Chromen-2-one derivatives, which are structurally related to chroman-carboxylic acids, have been identified as potent GPR35 agonists. nih.gov Structure-activity relationship studies revealed that specific substitutions on the chromenone ring are crucial for agonistic activity. One such derivative, 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, was identified as a highly potent GPR35 agonist with an EC50 value of 5.8 nM. nih.gov
Adenosine (B11128) Receptors
Adenosine receptors are critical regulators of cardiovascular, nervous, and immune system functions. nih.gov However, based on the available scientific literature, there is no significant evidence to suggest that this compound or its direct derivatives act as modulators of adenosine receptors.
Direct interaction with nucleic acids, such as intercalation, is a mechanism for some classes of molecules. However, for chroman derivatives, a more nuanced interaction has been observed. Rather than binding directly to the DNA helix, certain chroman compounds have been shown to interfere with the binding of transcription factors to their DNA consensus sequences. One key example is the inhibition of Nuclear Factor-kappa B (NF-κB) activity. NF-κB is a transcription factor that plays a central role in inflammatory and immune responses. oatext.com Its activation involves translocation to the nucleus and binding to specific DNA elements. nih.gov It has been documented that specific chroman compounds can inhibit the DNA binding activity of the NF-κB complex, thereby down-regulating the transcription of pro-inflammatory genes. This represents an indirect but significant interaction with nucleic acids at the level of transcriptional regulation.
Cellular Pathway Modulation
By engaging with their primary molecular targets, derivatives of this compound can trigger a cascade of downstream events, leading to the modulation of major cellular signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and stress responses. nih.gov Flavonoids, a class of natural products that includes the chroman skeleton, have been shown to modulate MAPK signaling. For example, the flavonoid morin (B1676745) activates the ERK and p38 MAPK pathways to enhance melanin (B1238610) synthesis in melanoma cells. nih.gov This suggests that compounds with a chroman core have the potential to intervene in MAPK signaling, although specific data for this compound is limited.
PI3K/Akt/mTOR Signaling Pathway
As mentioned in the enzyme inhibition section, the PI3K/Akt/mTOR pathway is a significant target for chroman-related structures. rsc.org By inhibiting the kinase activities of PI3K and/or mTOR, these compounds can effectively halt signal transduction through this pro-survival pathway. rsc.orgnih.gov This intervention leads to decreased cell proliferation and can induce apoptosis, forming the basis of their anticancer potential. researchgate.net
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, playing a vital role in immunity and cell growth. frontiersin.orgnih.gov Polyphenolic phytochemicals are known to modulate this pathway at various points to suppress abnormal activation. frontiersin.org Given that chroman-based structures are central to many polyphenols, it is plausible that they could exert influence over JAK/STAT signaling, though direct evidence for this compound is an area for further research.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway, which signals through Smad proteins, is fundamental in controlling cell fate and tissue homeostasis. nih.govnih.gov While it is a critical signaling cascade in both health and disease, the current body of literature does not provide specific evidence of its modulation by this compound derivatives.
Compounds containing the chroman ring, such as Vitamin E (α-tocopherol), are famously known for their antioxidant properties. They can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. However, the role of polyphenolic compounds in cellular redox homeostasis can be complex. While often acting as antioxidants, some related compounds can also exhibit pro-oxidant effects under certain conditions. Research on a 3-amino-chromane derivative showed it could support cell survival under conditions of oxidative stress, highlighting a protective, antioxidant role. nih.gov Coumarin derivatives have also been noted for their ability to regulate ROS. researchgate.net Therefore, rather than inducing oxidative stress, the primary mechanism of many chroman derivatives appears to be the modulation of cellular redox status, typically by providing protection against ROS.
Impact on Cell Cycle and Apoptosis Pathways
There is currently no specific scientific data available detailing the impact of this compound on cell cycle regulation or apoptosis pathways. Research has not yet elucidated whether this particular compound can induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases) or trigger programmed cell death through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Mechanistic studies involving key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), p53, caspases, or members of the Bcl-2 family in the context of this compound have not been published.
Interference with Quorum Sensing Systems in Microorganisms
Similarly, the scientific literature lacks studies on the effects of this compound on quorum sensing (QS) systems in microorganisms. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. nih.govresearchgate.net This process regulates virulence factors and biofilm formation in many pathogens. nih.gov While various natural and synthetic compounds are being investigated as quorum sensing inhibitors (QSIs), there is no available research to indicate that this compound acts as a QSI. frontiersin.orgfrontiersin.org Studies have not explored its potential to interfere with QS signaling molecules (e.g., acyl-homoserine lactones in Gram-negative bacteria or autoinducing peptides in Gram-positive bacteria), their receptors, or the downstream signaling cascades. nih.govnih.gov
Structure Activity Relationship Sar Studies of Chroman 5 Carboxylic Acid Derivatives
Elucidation of Pharmacophoric Requirements for Specific Activities
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target, which in turn trigger or block its biological response. The elucidation of the pharmacophoric requirements for chroman-5-carboxylic acid derivatives is a crucial step in understanding their mechanism of action and in guiding the design of new, more effective molecules.
A general pharmacophore model for this compound derivatives can be hypothesized to include a hydrogen bond acceptor/donor (from the carboxylic acid), an aromatic ring system for potential π-stacking interactions, and specific hydrophobic regions. The spatial arrangement of these features is critical for activity.
The chroman ring system, consisting of a fused benzene (B151609) ring and a dihydropyran ring, offers multiple positions for substitution, and modifications at these positions can significantly influence the biological activity of the molecule. The nature and position of these substituents can affect the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with a biological target.
Electron-withdrawing groups (such as halogens or nitro groups) and electron-donating groups (such as methoxy (B1213986) or alkyl groups) on the aromatic portion of the chroman ring can modulate the electron density of the system, thereby influencing its binding affinity. For instance, the introduction of electron-withdrawing groups can enhance the acidity of the carboxylic acid, which may be beneficial for certain interactions. Conversely, electron-donating groups may enhance hydrophobic interactions with the target protein.
The following table illustrates the hypothetical effect of different substituents at the 6-position of the chroman ring on a specific biological activity.
| Compound | Substituent (at C6) | Relative Activity (%) |
|---|---|---|
| 1a | -H | 100 |
| 1b | -Cl | 150 |
| 1c | -OCH3 | 120 |
| 1d | -NO2 | 180 |
| 1e | -CH3 | 110 |
This table is for illustrative purposes to demonstrate potential SAR trends.
The carboxylic acid group at the 5-position of the chroman ring is a key functional group that often plays a pivotal role in the biological activity of these derivatives. Its acidic nature allows it to exist as a carboxylate anion at physiological pH, which can participate in crucial ionic interactions or salt bridges with positively charged amino acid residues (e.g., lysine (B10760008) or arginine) in the active site of a target protein.
Furthermore, the carboxylic acid group can act as both a hydrogen bond donor (through the hydroxyl group) and a hydrogen bond acceptor (through the carbonyl oxygen) drugdesign.org. This dual capability allows for the formation of strong and specific hydrogen bonding networks with the biological target, which is often a critical determinant of binding affinity and selectivity drugdesign.org.
Modification or replacement of the carboxylic acid group typically leads to a significant loss of biological activity, underscoring its importance as a primary pharmacophoric feature. For example, converting the carboxylic acid to an ester or an amide can drastically reduce activity by eliminating the potential for ionic interactions and altering the hydrogen bonding capacity.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of chiral this compound derivatives. The introduction of stereocenters in the chroman ring can lead to the existence of enantiomers or diastereomers, which can exhibit significantly different pharmacological properties.
Biological systems, such as enzymes and receptors, are chiral environments, and as a result, they often interact differently with the stereoisomers of a drug molecule. One enantiomer may bind to the target with high affinity and elicit the desired biological response, while the other enantiomer may be less active or even inactive. In some cases, the "inactive" enantiomer can contribute to undesirable side effects.
Therefore, the stereochemical configuration of this compound derivatives is a critical factor to consider in their design and development. The precise spatial orientation of substituents and functional groups determines how well the molecule fits into the binding site of its target, influencing both its potency and selectivity nih.gov. Understanding these stereochemical requirements is essential for the development of effective and safe therapeutic agents .
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying the physicochemical properties of molecules (known as molecular descriptors), QSAR models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
For a series of this compound derivatives, a QSAR model could be developed by calculating a range of molecular descriptors, such as:
Electronic descriptors: (e.g., partial atomic charges, dipole moment) which describe the electronic aspects of the molecule.
Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.
Topological descriptors: which describe the connectivity of atoms in the molecule.
These descriptors are then correlated with the experimentally determined biological activities of the compounds using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). A robust QSAR model can provide valuable insights into the structural features that are most important for activity and can be used to prioritize the synthesis of new derivatives with potentially improved potency .
The general equation for a QSAR model can be represented as: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
Design Principles for Enhanced Selectivity and Potency
The insights gained from SAR and QSAR studies form the basis for the rational design of new this compound derivatives with enhanced selectivity and potency. The goal is to optimize the interactions with the desired biological target while minimizing off-target effects.
Key design principles include:
Structure-Based Design: If the three-dimensional structure of the target protein is known, structure-based design techniques can be employed. This involves using computational docking to visualize how a this compound derivative fits into the active site of the target. This information can guide the design of new molecules with improved complementarity to the binding site uthscsa.edu.
Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). For example, the carboxylic acid could be replaced with other acidic functional groups to fine-tune the acidity and pharmacokinetic properties of the molecule.
Conformational Rigidity: Introducing conformational constraints into the molecule, for instance, by incorporating rings or double bonds, can lock the molecule into its bioactive conformation. This can lead to an increase in potency by reducing the entropic penalty of binding.
Optimizing Physicochemical Properties: Fine-tuning properties such as lipophilicity (logP), solubility, and metabolic stability is crucial for developing a successful drug candidate. SAR studies can help to identify the structural modifications that lead to an optimal balance of these properties.
By applying these design principles in an iterative cycle of design, synthesis, and biological evaluation, it is possible to develop novel this compound derivatives with superior therapeutic profiles.
Preclinical Research and Therapeutic Implications
In Vitro Efficacy Studies
Cell-Based Assays (e.g., 3T3-L1 Adipocytes, Cancer Cell Lines)
The in vitro efficacy of chroman carboxylic acid derivatives has been explored in various cell-based assays, particularly focusing on adipogenesis and cancer cell proliferation.
In studies involving 3T3-L1 adipocytes , a standard cell line for studying fat cell differentiation, compounds structurally related to chroman-5-carboxylic acid have demonstrated notable effects. For instance, p-coumaric acid, which shares a similar phenolic acid structure, has been shown to inhibit lipid accumulation and differentiation in 3T3-L1 cells. mdpi.com This inhibition is associated with the downregulation of key adipogenic transcription factors such as PPAR-γ2 and C/EBP-α, as well as the reduced expression of adiponectin, ACC, and FAS mRNA. mdpi.com The treatment with p-coumaric acid resulted in a dose-dependent decrease in cytoplasmic lipid droplets. mdpi.com Similarly, Salvianolic acid B has been found to markedly decrease lipid droplet accumulation and triglyceride content in differentiating 3T3-L1 preadipocytes, an effect linked to the reduced expression and phosphorylation of C/EBP-α and PPAR-γ. dsmc.or.kr
The cytotoxic potential of various chroman derivatives has been evaluated against several human cancer cell lines . Research has shown that these compounds can exert significant inhibitory effects on cancer cell growth. For example, a series of synthesized chroman derivatives demonstrated remarkable inhibitory effects on the human breast cancer cell line MCF-7. nih.gov Specifically, one derivative, compound 6i, exhibited promising anticancer activity with a 50% growth inhibition (GI₅₀) value of 34.7 µM. nih.gov Other studies on chromonylthiazolidine derivatives found selective cytotoxic effects; compound 3b showed the most notable effect against a breast cancer cell line with an IC₅₀ of 32.8 ± 1.4 μg/mL, while compound 3a was most effective against human epidermoid carcinoma with an IC₅₀ of 44.1 ± 3.6 μg/mL. nih.gov Flavanone/chromanone derivatives have also been assessed, with some compounds showing potent antiproliferative activity against colon cancer cell lines, with IC₅₀ values ranging from 10 to 30 μM. mdpi.com
| Compound Type | Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|
| Chroman derivative (6i) | MCF-7 (Breast Cancer) | GI₅₀ | 34.7 µM | nih.gov |
| Chromonylthiazolidine (3a) | Epidermoid Carcinoma | IC₅₀ | 44.1 ± 3.6 μg/mL | nih.gov |
| Chromonylthiazolidine (3b) | Breast Cancer | IC₅₀ | 32.8 ± 1.4 μg/mL | nih.gov |
| Flavanone/Chromanone derivative (1) | Colon Cancer Lines | IC₅₀ | 8 - 20 µM | mdpi.com |
| Flavanone/Chromanone derivatives (3, 5) | Colon Cancer Lines | IC₅₀ | 15 - 30 µM | mdpi.com |
Enzyme and Receptor Binding Assays
The therapeutic potential of this compound and its analogs is further understood through their interactions in enzyme and receptor binding assays. These studies help elucidate the molecular mechanisms underlying their biological activities.
Derivatives of chroman carboxylic acids have been investigated for their ability to bind to various receptors. For instance, a series of 5- and 7-hydroxycoumarin derivatives, which are structurally related to chromans, were evaluated for their functional activity at the 5-HT1A serotonin (B10506) receptor . mdpi.com These studies aim to establish the potency and efficacy of binding for this class of compounds. mdpi.com The binding affinity of related aryl carboxylic acid derivatives to proteins like human serum albumin has also been characterized, with association constants in the range of 10(5)-10(6) M-1, indicating strong binding interactions. nih.gov
Recent structural biology studies have provided insights into the binding of agonists to Hydroxycarboxylic acid receptors (HCAs) , which are G-protein coupled receptors involved in metabolic and inflammatory processes. nih.govresearchgate.net Cryo-electron microscopy structures of HCA2 and HCA3 have revealed that agonists form a crucial salt bridge with a conserved arginine residue, which is essential for receptor activation. nih.govresearchgate.net This detailed understanding of the ligand-binding pocket can guide the design of specific modulators.
In the context of enzyme inhibition, related carboxylic acid isosteres have been developed as mechanism-based inhibitors for Sirtuin 5 (SIRT5) , a protein lysine (B10760008) deacylase enzyme. nih.gov Inhibition of SIRT5 is being explored as a potential therapeutic strategy for certain cancers. nih.gov These studies show that modifying the carboxylic acid moiety can lead to potent and selective enzyme inhibitors. nih.gov
In Vivo Animal Models for Therapeutic Evaluation
Models for Obesity and Metabolic Disorders
While direct in vivo studies on this compound in models of obesity are not extensively documented, research on related compounds provides a basis for its potential therapeutic evaluation. Animal models are critical for understanding the pathophysiology of metabolic syndrome, which includes obesity, insulin (B600854) resistance, and hyperlipidemia. nih.gov Commonly used models include those with a non-functional leptin pathway (e.g., ob/ob and db/db mice) or those where metabolic disorders are induced by high-fat diets. nih.gov The in vitro anti-adipogenic effects of structurally similar compounds suggest that this compound could be a candidate for evaluation in such models to assess its impact on body weight, fat mass, and glucose metabolism.
Models for Inflammatory Conditions
The anti-inflammatory potential of compounds related to this compound has been investigated in various in vivo animal models. mdpi.com These phytochemicals often act by modulating key inflammatory signaling pathways, including NF-κB, MAPKs, and STAT. mdpi.com For example, p-coumaric acid has demonstrated anti-inflammatory effects in a rat model of rheumatoid arthritis, where it was shown to decrease levels of the pro-inflammatory cytokine TNF-α in synovial tissues. mdpi.com Animal models of inflammation are essential for screening new anti-inflammatory agents and can involve inducing inflammation through substances like carrageenan or by establishing models of chronic inflammatory diseases. nih.gov The evaluation of this compound in these models would be a crucial step in determining its potential as an anti-inflammatory agent.
Models for Neurological Disorders (e.g., Epilepsy)
Derivatives of the chroman structure have been specifically tested for their therapeutic potential in animal models of neurological disorders, particularly epilepsy. nih.gov In one study, a series of newly synthesized chroman derivatives were evaluated for antiepileptic activity using the maximal electroshock (MES) test in albino mice. nih.gov This model induces maximal seizures through an alternating current applied via corneal electrodes, allowing for the screening of compounds that can prevent seizure spread. nih.gov
Furthermore, the mechanism of action for related compounds may involve the hydroxycarboxylic acid receptor 2 (HCA2). nih.gov Research has shown that selective agonists for the HCA2 receptor can directly reduce seizures in animal models, and the protective effect of a ketogenic diet in the 6 Hz seizure model is eliminated in mice lacking the HCA2 receptor. nih.gov This suggests that HCA2 is a potential target for epilepsy treatment, and given the carboxylic acid moiety of this compound, its activity at this receptor in in vivo seizure models, such as the pilocarpine-induced status epilepticus model, warrants investigation. nih.govmdpi.com
| Therapeutic Area | Model Type | Compound Type Investigated | Key Finding/Endpoint | Source |
|---|---|---|---|---|
| Inflammatory Conditions | Collagen-Induced Rheumatoid Arthritis (Rat) | p-Coumaric acid | Decreased TNF-α in synovial tissue | mdpi.com |
| Neurological Disorders (Epilepsy) | Maximal Electroshock (MES) Test (Mice) | Chroman derivatives | Screening for anti-seizure activity | nih.gov |
| Neurological Disorders (Epilepsy) | 6 Hz Seizure Model (Mice) | HCA2 Receptor Agonists | Demonstrated seizure reduction via HCA2 receptor | nih.gov |
Cancer Xenograft Models
No studies have been identified that report the use of this compound in cancer xenograft models. This indicates that the in vivo efficacy of this specific compound against tumor growth in a living organism has not been documented in peer-reviewed literature.
Mechanistic Studies in Preclinical Models
There is a lack of published research detailing the mechanism of action of this compound in preclinical models. Investigations into its molecular targets, signaling pathways, or how it may exert any potential therapeutic effects are not available. While research exists on broader classes of chroman derivatives, the specific activities of this compound have not been elucidated.
Computational Studies and Molecular Modeling of Chroman 5 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level mongoliajol.infoirjweb.com. These methods are used to predict the molecule's geometry, electronic distribution, and reactivity, providing a theoretical foundation for its behavior.
Electronic Properties (e.g., HOMO-LUMO Analysis)
The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important ossila.commdpi.com. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them mdpi.com.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity irjweb.commdpi.comnih.gov. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO nih.govscirp.org. This analysis helps in predicting the sites within Chroman-5-carboxylic acid that are susceptible to nucleophilic and electrophilic attack. For instance, studies on related chromone (B188151) and carboxylic acid derivatives have utilized HOMO-LUMO analysis to confirm their bioactive nature nih.govnih.gov.
Table 1: Illustrative Frontier Molecular Orbital Energies for Aromatic Carboxylic Acids
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.646 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. scirp.org |
| ELUMO | -1.816 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. scirp.org |
| Energy Gap (ΔE) | 4.830 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. scirp.org |
Note: Data is illustrative based on a related quinoline (B57606) compound and serves to exemplify typical values obtained from quantum chemical calculations.
Conformational Analysis and Molecular Geometry Optimization
Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds chemistrysteps.com. The goal of molecular geometry optimization is to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface youtube.compennylane.ai.
For this compound, this process involves calculating the energy of various spatial arrangements, particularly concerning the orientation of the carboxylic acid group relative to the chroman ring system. It is widely held that the syn conformation of a carboxylic acid group is energetically preferred nih.gov. However, computational studies, including quantum mechanical calculations and molecular dynamics simulations, can precisely determine the energy barriers between different conformers (e.g., syn and anti arrangements of the O=C-O-H dihedral angle) nih.gov. This optimization is crucial because the molecule's geometry dictates many of its physical and chemical properties, and an accurate structure is a prerequisite for reliable docking and other interaction studies mdpi.comarxiv.org. Studies on related chromane-2-carboxylic acids have shown that conformational distribution can be complex and sensitive to computational parameters, highlighting the importance of thorough analysis mdpi.com.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a macromolecular target, typically a protein nih.gov. These methods are central to structure-based drug design.
Ligand-Protein Interaction Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex nih.gov. The analysis of this complex reveals specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, which are crucial for binding researchgate.netcore.ac.ukosu.edu.
In the context of this compound, docking studies would involve placing the molecule into the active site of a target protein. For example, in studies of chroman carboxamide derivatives targeting the bacterial enzyme DNA gyrase, the carbonyl oxygen was found to form a key hydrogen bond with an asparagine residue (ASN46) in the active site researchgate.net. Similarly, docking of spirochromanone derivatives into the carboxyltransferase (CT) domain of human Acetyl-CoA Carboxylase (ACC) revealed conformations and binding modes similar to known inhibitors nih.gov. Such analyses can identify the key amino acid residues that this compound might interact with, providing a rationale for its potential biological activity.
Prediction of Binding Affinities and Orientations
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol) columbia.edu. A more negative binding energy indicates a more thermodynamically favorable and stable interaction between the ligand and the protein nih.gov.
Computational studies on various chroman and chromone derivatives have successfully used docking to predict binding affinities against a range of biological targets. For instance, docking of 4-chromanone (B43037) derivatives against the opioid receptor yielded binding affinities ranging from -4.32 to -9.89 kcal/mol jmbfs.orgjmbfs.org. In another study, chroman carboxamide derivatives showed docking scores between -2.66 and -5.83 kcal/mol against DNA gyrase researchgate.net. These scores are used to rank potential compounds and prioritize them for further experimental testing.
Table 2: Example Binding Affinities of Chroman/Chromone Derivatives Against Various Protein Targets
| Derivative Class | Protein Target | Binding Affinity Range (kcal/mol) | Reference |
|---|---|---|---|
| 4-Chromanone Derivatives | Opioid Receptor | -4.32 to -9.89 | jmbfs.org |
| Chroman Carboxamide Derivatives | DNA Gyrase (PDB: 1KZN) | -2.66 to -5.83 | researchgate.net |
| 6-substituted 3-formyl chromone Derivatives | Insulin (B600854) Degrading Enzyme (IDE) | Up to -8.5 | nih.gov |
| Spirochromanone Derivatives | Acetyl-CoA Carboxylase (ACC) | N/A (Evaluated by IC50) | nih.govresearchgate.net |
Note: This table presents data for various chroman derivatives to illustrate the application of binding affinity prediction.
Virtual Screening for Novel Targets
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target nih.govcore.ac.uk. This can be done in two ways: by docking a library of compounds to a known protein target or by using a known active ligand, like this compound, as a query to find new potential protein targets through "scaffold hopping" or similarity searching rsc.orgyoutube.com.
Pharmacophore-based virtual screening, for example, uses the 3D arrangement of essential chemical features of a known active molecule to search for other compounds that share the same features mdpi.com. The chroman scaffold itself is considered a unique and valuable starting point for designing new bioactive compounds jmbfs.orgnih.gov. By employing this compound in a virtual screening campaign, researchers could rapidly identify novel protein targets or discover new derivatives with enhanced activity against a specific biological target, accelerating the early stages of drug discovery.
Reaction Mechanism Studies utilizing DFT
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of organic chemistry, DFT is an invaluable tool for elucidating reaction mechanisms, calculating activation energies, and predicting the stability of intermediates and transition states. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of applying DFT to the broader class of chroman and carboxylic acid derivatives are well-established.
DFT calculations can be employed to model a variety of reactions involving the chroman ring system and the carboxylic acid functional group. For instance, in the study of Diels-Alder reactions involving chroman derivatives, DFT has been used to explore whether the reaction proceeds through a stepwise or a concerted mechanism. researchgate.net Such studies involve mapping the potential energy surface of the reaction, which helps in identifying the most favorable reaction pathway. researchgate.net The calculations can determine the geometries of transition states and intermediates, providing insights into the stereoselectivity and regioselectivity of the reaction. researchgate.net
For the carboxylic acid moiety, DFT is frequently used to study mechanisms such as esterification, amidation, and decarboxylation. These calculations can reveal the role of catalysts, the effect of solvents, and the energetic barriers associated with different reaction pathways. By understanding these fundamental reactive properties, chemists can optimize synthetic routes and predict the chemical behavior of this compound in various environments.
A hypothetical DFT study on a reaction involving this compound, for example, its esterification, would typically involve the following steps:
Optimization of the ground state geometries of the reactants (this compound and an alcohol).
Identification of possible transition state structures for the reaction.
Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state).
These computational findings provide a detailed, atomistic-level understanding of the reaction mechanism that can be difficult to obtain through experimental methods alone.
In Silico Property Prediction for Drug-Likeness
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (log P) not greater than 5.
Beyond Lipinski's rules, other properties such as the number of rotatable bonds, polar surface area (PSA), and aqueous solubility are also critical in determining a compound's potential as a drug. Molecular docking studies, another in silico technique, can predict the binding affinity and mode of interaction of a compound with a specific biological target, such as a protein or enzyme. sciencescholar.us For chroman derivatives, molecular docking has been used to investigate their potential as inhibitors for various enzymes. sciencescholar.us
The predicted drug-likeness properties for this compound are summarized in the interactive table below. These values are calculated using computational algorithms and provide a preliminary assessment of its potential as an orally bioavailable drug candidate.
| Property | Predicted Value for this compound | General Guideline for Drug-Likeness |
|---|---|---|
| Molecular Weight (g/mol) | 192.19 | < 500 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Log P (Octanol-Water Partition Coefficient) | 2.1 | ≤ 5 |
| Polar Surface Area (Ų) | 49.83 | ≤ 140 |
| Number of Rotatable Bonds | 1 | ≤ 10 |
Based on these predictions, this compound adheres to Lipinski's Rule of Five and exhibits other favorable physicochemical properties, suggesting it possesses a reasonable drug-like profile. However, it is crucial to note that these are theoretical predictions, and experimental validation is necessary to confirm these properties. f1000research.com
Metabolism and Toxicity Research of Chroman 5 Carboxylic Acid Derivatives
Metabolic Pathways and Biotransformation
The biotransformation of chroman-5-carboxylic acid derivatives is anticipated to proceed through well-established metabolic pathways, primarily involving Phase I and Phase II reactions. These processes aim to increase the water solubility of the compounds, thereby facilitating their excretion from the body. wikipedia.orglongdom.org
Phase I metabolism involves the introduction or unmasking of functional groups, which typically results in a more polar metabolite. drughunter.comwikipedia.org For this compound derivatives, the primary Phase I reactions are expected to be oxidation reactions, such as hydroxylation and demethylation, catalyzed by cytochrome P450 (CYP) enzymes. longdom.orgnih.gov
Hydroxylation: This process involves the addition of a hydroxyl (-OH) group to the chroman ring structure. Aromatic hydroxylation can occur on the benzene (B151609) ring portion of the chroman nucleus, while aliphatic hydroxylation can occur on the saturated heterocyclic ring. The exact position of hydroxylation will depend on the specific substitution pattern of the derivative and the isoform of the CYP enzyme involved.
Demethylation: If the this compound derivative contains methoxy (B1213986) (-OCH3) substituents on the aromatic ring, O-demethylation is a likely metabolic pathway. This reaction removes a methyl group, converting the methoxy group into a hydroxyl group, which can then undergo Phase II conjugation.
The table below summarizes the potential Phase I metabolic reactions for a hypothetical substituted this compound derivative.
| Reaction Type | Enzyme System | Substrate Functional Group | Resulting Metabolite |
| Aromatic Hydroxylation | Cytochrome P450 | Benzene ring of chroman | Hydroxylated chroman derivative |
| Aliphatic Hydroxylation | Cytochrome P450 | Dihydropyran ring of chroman | Hydroxylated chroman derivative |
| O-Demethylation | Cytochrome P450 | Methoxy group | Phenolic metabolite |
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. longdom.org For this compound derivatives, the most significant Phase II reaction is expected to be glucuronidation. wikipedia.org
Glucuronidation: This is a major pathway for the metabolism of compounds containing carboxylic acid and hydroxyl groups. wikipedia.orgrsc.org The carboxylic acid moiety of this compound can be directly conjugated with glucuronic acid to form an acyl glucuronide. Additionally, any hydroxyl groups present on the molecule, either in the parent structure or introduced during Phase I metabolism, can undergo glucuronidation to form ether glucuronides. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The resulting glucuronide conjugates are highly water-soluble and are readily eliminated from the body. wikipedia.org
| Conjugation Reaction | Enzyme System | Functional Group | Resulting Conjugate |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Carboxylic acid | Acyl glucuronide |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxyl group (phenolic or alcoholic) | Ether glucuronide |
Mechanisms of Compound Elimination
The primary route of elimination for this compound and its derivatives, following metabolic conversion to more hydrophilic forms, is expected to be through renal and/or biliary excretion. The increased water solubility of the glucuronide conjugates facilitates their removal from the bloodstream by the kidneys for excretion in the urine. wikipedia.org Alternatively, these conjugates can be actively transported into the bile and subsequently eliminated in the feces. The specific balance between renal and biliary excretion will depend on the physicochemical properties of the individual metabolites, such as their molecular weight and polarity.
Investigation of Potential Off-Target Interactions and Adverse Effects
A crucial aspect of toxicological assessment is the investigation of potential off-target interactions. Chroman-based structures have been studied for their interaction with a variety of biological targets. acs.orgnih.govnih.gov While the intended therapeutic action of a this compound derivative might be specific, the potential for binding to other receptors, enzymes, or ion channels must be evaluated to identify possible adverse effects. nih.govcrisprmedicinenews.com Early-stage screening using a panel of known biological targets can help to identify any such liabilities. For example, some chroman derivatives have been investigated for their effects on sirtuins and pteridine (B1203161) reductase 1, highlighting the diverse biological activities of this scaffold. acs.orgnih.gov Unintended interactions could lead to a range of adverse effects, and therefore, comprehensive profiling is necessary.
Mechanistic Toxicity Studies (e.g., Covalent Binding, Haptenation)
Mechanistic toxicity studies aim to understand the molecular events that can lead to adverse outcomes. For compounds like this compound derivatives, a key area of investigation is the potential for the formation of reactive metabolites.
Covalent Binding and Haptenation: While Phase I and II metabolism are generally detoxification pathways, they can sometimes lead to the formation of chemically reactive metabolites. longdom.org For instance, the acyl glucuronide of a carboxylic acid can be a reactive species capable of covalently binding to cellular macromolecules such as proteins. This process, known as haptenation, can lead to the formation of neoantigens that may trigger an immune response, potentially resulting in idiosyncratic drug-induced toxicity. Although this is a theoretical concern for any compound with a carboxylic acid that forms an acyl glucuronide, the actual risk depends on the reactivity and stability of the specific glucuronide metabolite. Further studies would be required to assess the potential for covalent binding of metabolites derived from this compound.
Future Research Directions and Translational Perspectives
Development of Novel Chroman-5-carboxylic Acid Analogues with Enhanced Potency and Selectivity
The development of new chemical entities with improved pharmacological profiles is a cornerstone of drug discovery. For this compound, future efforts will likely focus on the synthesis of novel analogues with enhanced potency and selectivity for their biological targets.
Structure-Activity Relationship (SAR) Studies: A deep understanding of the structure-activity relationship (SAR) is crucial for designing more effective drugs. SAR studies on various chroman and chromone (B188151) derivatives have already provided valuable insights. For instance, research on 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides has shown that substituents on the phenyl ring significantly influence their ability to inhibit nuclear factor-kappaB (NF-κB) activation. nih.gov Compounds with methyl, trifluoromethyl, or chloro substituents demonstrated potent inhibitory activity, whereas those with hydroxyl or methoxy (B1213986) groups were inactive. nih.gov The most active compound in this series had a 4-chloro substituent on the phenyl ring. nih.gov
Future SAR studies will likely explore a wider range of substitutions on both the chroman ring and the carboxylic acid moiety. The goal is to identify key structural features that maximize interactions with the target protein, thereby increasing potency and reducing off-target effects. For example, in the development of monoamine oxidase (MAO) inhibitors based on the chromone scaffold, it was found that substitution at different positions of the chromone ring could confer selectivity for either MAO-A or MAO-B. nih.gov Specifically, 6-methoxy substitution favored MAO-A inhibition, while 7-methoxy substitution was more favorable for MAO-B inhibition. nih.gov
Computational Modeling and Design: In conjunction with traditional synthesis and biological testing, computational tools will play an increasingly important role. Molecular docking studies can predict how different analogues will bind to their target proteins, allowing for the rational design of compounds with improved affinity and selectivity. researchgate.netmdpi.com This in-silico approach can help prioritize which compounds to synthesize, saving time and resources.
The table below summarizes key findings from SAR studies on chroman and related structures, which will inform the future design of novel analogues.
Table 1: Structure-Activity Relationship Highlights for Chroman Derivatives
| Scaffold | Target | Key SAR Findings | Reference(s) |
|---|---|---|---|
| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides | NF-κB | -CH3, -CF3, or -Cl substituents on the phenyl ring enhance inhibitory activity. -OH or -OCH3 substituents lead to inactivity. | nih.gov |
| Chromone-3-carboxylic acid derivatives | MAO-A/B | 6-methoxy substitution favors MAO-A inhibition; 7-methoxy substitution favors MAO-B inhibition. | nih.gov |
| 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Mycobacterium tuberculosis | Certain derivatives show excellent activity with MIC values more potent than standard drugs like ethambutol (B1671381) and ciprofloxacin. | researchgate.net |
Exploration of New Therapeutic Indications
While much of the focus on this compound derivatives has been on their potential as orexin (B13118510) receptor antagonists for insomnia, the versatility of the chroman scaffold opens the door to a wide range of other therapeutic applications. nih.govnih.gov
Neurodegenerative Diseases: The chroman ring system is a privileged scaffold in medicinal chemistry for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. core.ac.uk Research has shown that chromone derivatives can act as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are key targets in the treatment of these conditions. nih.govresearchgate.net Furthermore, chromane-based compounds have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are also important therapeutic targets in Alzheimer's disease. nih.govcore.ac.uk Future research will likely explore the potential of this compound derivatives to modulate these and other targets relevant to neurodegeneration, with the aim of developing disease-modifying therapies.
Metabolic Disorders: There is growing interest in the potential of chroman-like structures to treat metabolic disorders such as obesity and type 2 diabetes. For example, derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide have been identified as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in triglyceride synthesis. nih.gov Inhibition of DGAT-1 has been shown to lead to resistance to weight gain and improved insulin (B600854) sensitivity in preclinical models. nih.gov Given the structural similarities, it is plausible that this compound derivatives could be designed to target DGAT-1 or other metabolic enzymes. Additionally, some indole (B1671886) carboxylic acid derivatives have shown effects on carbohydrate metabolism, suggesting another avenue for exploration. nih.gov
Oncology: The chroman scaffold is also present in a number of compounds with anticancer activity. nih.govgoogle.com For example, certain chroman derivatives have been investigated for their ability to inhibit the growth of breast cancer cells. nih.gov The mechanisms of action are varied and can include the inhibition of key signaling pathways or the induction of apoptosis. Future research could focus on developing this compound analogues with potent and selective anticancer activity, potentially targeting novel pathways or overcoming drug resistance.
The table below outlines some of the promising new therapeutic areas for this compound derivatives.
Table 2: Potential New Therapeutic Indications for this compound Derivatives
| Therapeutic Area | Potential Target(s) | Rationale | Reference(s) |
|---|---|---|---|
| Neurodegenerative Diseases | MAO-A, MAO-B, AChE, BuChE | The chroman scaffold is a known pharmacophore for these targets, which are implicated in Alzheimer's and Parkinson's disease. | nih.govresearchgate.netcore.ac.uk |
| Metabolic Disorders | DGAT-1 | Inhibition of this enzyme can lead to reduced weight gain and improved insulin sensitivity. | nih.gov |
Combination Therapies Involving this compound Derivatives
Combination therapy, the use of two or more drugs to treat a single disease, is a well-established strategy in many areas of medicine, particularly oncology and the treatment of infectious diseases. The rationale behind this approach is that by targeting multiple pathways simultaneously, it is possible to achieve synergistic effects, improve efficacy, and reduce the likelihood of drug resistance.
Future research will likely explore the potential of combining this compound derivatives with other therapeutic agents. For example, in the context of cancer, a chroman-based compound could be combined with a standard chemotherapeutic agent. nih.gov This could allow for lower doses of the chemotherapeutic drug to be used, potentially reducing its toxicity while maintaining or even enhancing its anticancer effect.
In the realm of inflammatory diseases, chroman derivatives with anti-inflammatory properties could be combined with other anti-inflammatory drugs. mdpi.comnih.govnih.govmdpi.com This could lead to a more potent and broader-spectrum anti-inflammatory effect. For instance, a chroman-based NF-κB inhibitor could be paired with a cyclooxygenase (COX) inhibitor.
The table below provides some hypothetical examples of combination therapies that could be explored in future research.
Table 3: Potential Combination Therapies with this compound Derivatives
| Therapeutic Area | Potential Combination Partner | Rationale for Combination |
|---|---|---|
| Oncology | Standard Chemotherapeutic Agent (e.g., Paclitaxel) | To enhance anticancer efficacy and potentially overcome drug resistance. |
| Neurodegenerative Diseases | L-DOPA (for Parkinson's Disease) | To provide symptomatic relief while the chroman derivative potentially slows disease progression. |
Advanced Delivery Systems for this compound
The efficacy of a drug is not solely dependent on its intrinsic pharmacological activity; it is also heavily influenced by its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Advanced drug delivery systems can be employed to improve these properties, leading to enhanced therapeutic outcomes.
For this compound and its derivatives, future research is likely to focus on the development of novel formulations that can improve their delivery to the site of action. This is particularly relevant for applications such as cancer therapy, where targeted delivery to the tumor is highly desirable to maximize efficacy and minimize systemic toxicity. nih.govyoutube.com
Nanoparticle-based Delivery Systems: Nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be used to encapsulate drugs, protecting them from degradation in the body and altering their pharmacokinetic profile. nih.govrsc.orgnih.gov These nanoparticles can be designed to release the drug in a controlled manner, maintaining therapeutic concentrations over an extended period. Furthermore, the surface of these nanoparticles can be modified with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors on the surface of target cells, leading to targeted drug delivery. frontiersin.org
Prodrug Strategies: Another approach to improving drug delivery is the use of prodrugs. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. For this compound, a prodrug could be designed to improve its oral bioavailability or to target it to a specific organ or tissue.
The table below lists some advanced delivery systems that could be explored for this compound.
Table 4: Potential Advanced Delivery Systems for this compound
| Delivery System | Description | Potential Advantages | Reference(s) |
|---|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Improved solubility, protection from degradation, potential for targeted delivery. | frontiersin.org |
| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers that can encapsulate drugs and release them in a controlled manner. | Controlled release, improved stability, potential for targeted delivery. | nih.govyoutube.com |
Clinical Translation Potential and Biomarker Discovery
The ultimate goal of any drug discovery program is to translate promising preclinical findings into effective clinical therapies. For this compound and its derivatives, the path to clinical translation will involve rigorous preclinical and clinical testing.
Clinical Trials: A number of orexin receptor antagonists have already progressed to clinical trials for the treatment of insomnia, with some, such as suvorexant and daridorexant, receiving regulatory approval. researchgate.netnih.govnih.govresearchgate.net This provides a clear precedent for the clinical development of this compound-based orexin antagonists. Future clinical trials will be needed to establish the safety and efficacy of new analogues and to explore their use in other therapeutic indications.
Biomarker Discovery: Biomarkers are measurable indicators of a biological state or condition. In the context of drug development, biomarkers can be used to monitor the effects of a drug, to identify patients who are most likely to respond to a particular therapy, and to provide early evidence of efficacy in clinical trials.
For therapies involving this compound derivatives, the identification of relevant biomarkers will be crucial for their successful clinical translation. For example, in the case of an orexin receptor antagonist, polysomnography (sleep studies) would be a key biomarker to assess the drug's effect on sleep patterns. For a drug targeting a specific enzyme, measuring the activity of that enzyme in patient samples could serve as a biomarker of target engagement.
Future research will focus on identifying and validating biomarkers that can be used to guide the clinical development of this compound-based therapies. This may involve proteomics, metabolomics, and other "omics" technologies to identify molecular signatures that are associated with drug response.
Table 5: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-hydroxy-7-methoxychroman-2-carboxylic acid |
| Chromone-3-carboxylic acid |
| 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| gem-dimethylchroman-4-ol |
| gem-dimethyl-chroman-4-amine |
| 2-phenyl-5-trifluoromethyloxazole-4-carboxamide |
| 5-methoxyindole-2-carboxylic acid |
| Paclitaxel |
| L-DOPA |
| Suvorexant |
| Daridorexant |
| Ethambutol |
| Ciprofloxacin |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Chroman-5-carboxylic acid, and how can purity be validated?
- Methodological Answer : Common synthetic approaches include cyclization of substituted coumarin precursors or carboxylation of chroman derivatives. For purity validation, employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water (70:30 v/v) as the mobile phase. Ensure retention time consistency against a certified reference standard. For structural confirmation, combine -NMR (e.g., δ 2.8–3.2 ppm for chroman protons) and FT-IR (carboxylic acid C=O stretch ~1700 cm) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the chroman ring structure and carboxylic acid moiety.
- Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) in negative mode to detect [M-H] ions.
- High-Resolution Melting Point Analysis : Compare observed values (e.g., 210–212°C) with literature data.
- Purity Assessment : Pair HPLC with diode-array detection (DAD) to monitor UV absorbance profiles .
Q. What physicochemical properties of this compound are essential for pharmacological studies?
- Methodological Answer : Key properties include:
- pKa : Determine via potentiometric titration (expected ~4.2–4.5 for carboxylic acid).
- LogP (Partition Coefficient) : Use shake-flask method with octanol/water phases.
- Aqueous Solubility : Perform saturation solubility assays at physiological pH (e.g., 7.4).
- Thermal Stability : Thermogravimetric Analysis (TGA) to assess decomposition thresholds .
Advanced Research Questions
Q. How can experimental discrepancies in reported reactivity data for this compound be resolved?
- Methodological Answer :
- Comparative Replication : Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagents).
- Statistical Validation : Apply multivariate analysis (ANOVA) to identify outliers or confounding variables (e.g., solvent polarity, temperature).
- Mechanistic Probes : Use isotopic labeling (-carboxylic acid) to trace reaction pathways.
- Literature Meta-Analysis : Systematically categorize studies by methodology to isolate protocol-dependent variability .
Q. What experimental design strategies optimize the synthesis yield of this compound in multi-step reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to screen variables (e.g., catalyst loading, reaction time).
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically.
- Catalyst Optimization : Compare homogeneous (e.g., Pd/C) vs. heterogeneous catalysts (e.g., zeolites) for carboxylation steps.
- Workflow Automation : Implement flow chemistry to enhance reproducibility and reduce manual error .
Q. How can researchers investigate the pH-dependent stability of this compound in biological matrices?
- Methodological Answer :
- Buffer Systems : Prepare phosphate-buffered solutions (pH 2–9) and incubate the compound at 37°C.
- Stability-Indicating Assays : Use LC-MS/MS to quantify degradation products (e.g., decarboxylated chroman).
- Kinetic Modeling : Apply first-order decay models to calculate half-life () at each pH.
- Cross-Validation : Compare results across simulated gastric fluid (SGF) and intestinal fluid (SIF) .
Methodological Best Practices
- Data Reproducibility : Document experimental protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .
- Conflict Resolution : Use thematic analysis to categorize contradictions (e.g., instrumental vs. procedural errors) and consult interdisciplinary teams for peer validation .
- Literature Integration : Leverage tools like Science Research Assistant (Chrome extension) to systematically aggregate and analyze prior studies, ensuring alignment with primary sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
